molecular formula C43H64N2 B288897 2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide

2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide

Cat. No.: B288897
M. Wt: 609 g/mol
InChI Key: VQTKDDDHXLDESG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple isopropyl groups attached to a phenylformamidine core, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide typically involves the reaction of diisopropylamine with 2,6-bis(2,4,6-triisopropylphenyl)benzaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a Lewis acid such as titanium tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the synthesis of advanced materials and polymers, contributing to the development of new technologies[][3].

Mechanism of Action

The mechanism of action of 2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer effects could involve the inhibition of key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)benzamidine
  • N,N’-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)urea
  • N,N’-Diisopropyl-2,6-bis(2,4,6-triisopropylphenyl)thiourea

Uniqueness

2,2'',4,4'',6,6''-hexaisopropyl-N-isopropyl-N'-[1-methylethyl]-1,2':6',1''-terphenyl-1'-carboximidamide stands out due to its unique structural features, such as the presence of multiple isopropyl groups and a phenylformamidine core.

Properties

Molecular Formula

C43H64N2

Molecular Weight

609 g/mol

IUPAC Name

N,N//'-di(propan-2-yl)-2,6-bis[2,4,6-tri(propan-2-yl)phenyl]benzenecarboximidamide

InChI

InChI=1S/C43H64N2/c1-24(2)32-20-36(26(5)6)40(37(21-32)27(7)8)34-18-17-19-35(42(34)43(44-30(13)14)45-31(15)16)41-38(28(9)10)22-33(25(3)4)23-39(41)29(11)12/h17-31H,1-16H3,(H,44,45)

InChI Key

VQTKDDDHXLDESG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(=NC(C)C)NC(C)C)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(=NC(C)C)NC(C)C)C(C)C

Origin of Product

United States

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